Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate
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Overview
Description
Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(trifluoromethyl)aniline with ethyl 2-bromoacetate in the presence of a base, followed by cyclization to form the indazole ring. The reaction conditions often include the use of solvents such as dimethylformamide or tetrahydrofuran and catalysts like palladium or copper salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or organometallic compounds in the presence of catalysts like palladium or nickel.
Major Products
The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to the modulation of signaling pathways and inhibition of specific enzymes, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-(trifluoromethyl)-1H-indazole-3-carboxylate
- Methyl 5-(trifluoromethyl)-1H-indazole-7-carboxylate
- Methyl 7-(difluoromethyl)-1H-indazole-5-carboxylate
Uniqueness
Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the compound’s stability and interaction with biological targets.
Properties
IUPAC Name |
methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)5-2-6-4-14-15-8(6)7(3-5)10(11,12)13/h2-4H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMRDKCXGHWYDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)C(F)(F)F)NN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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